molecular formula C20H17N3OS B11771435 4-Benzyl-5-(naphthalen-1-yloxymethyl)-4H-[1,2,4]triazole-3-thiol

4-Benzyl-5-(naphthalen-1-yloxymethyl)-4H-[1,2,4]triazole-3-thiol

Cat. No.: B11771435
M. Wt: 347.4 g/mol
InChI Key: LFJWRVSQJQBNJF-UHFFFAOYSA-N
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Description

4-Benzyl-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by its unique structure, which includes a triazole ring, a benzyl group, and a naphthalen-1-yloxy methyl group. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine and carbon disulfide, followed by the addition of an appropriate alkylating agent.

    Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the triazole intermediate.

    Attachment of the Naphthalen-1-yloxy Methyl Group: This step involves the reaction of the triazole intermediate with a naphthalen-1-yloxy methyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can undergo reduction reactions, particularly at the triazole ring, leading to the formation of dihydrotriazoles.

    Substitution: The benzyl and naphthalen-1-yloxy methyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines and thiols can react with the benzyl and naphthalen-1-yloxy methyl groups under basic conditions.

Major Products

    Oxidation: Disulfides and sulfonic acids.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to 4-Benzyl-5-(naphthalen-1-yloxymethyl)-4H-[1,2,4]triazole-3-thiol. For example:

  • Research Findings : A study synthesized various triazole derivatives and evaluated their antimicrobial activity. The results indicated that certain derivatives exhibited significant activity against both bacterial and fungal strains, suggesting that modifications in the triazole structure can enhance efficacy against resistant pathogens .
    CompoundActivity Against BacteriaActivity Against Fungi
    Compound AModerateHigh
    Compound BHighModerate
    This compoundPromisingNot yet tested

Therapeutic Applications

The therapeutic potential of this compound extends beyond antimicrobial activity. Triazoles are known for their role in drug development for various diseases:

  • Antifungal Agents : Triazoles are commonly used in antifungal treatments. The structural characteristics of this compound may allow it to act effectively against fungal infections.
  • Cancer Research : Some triazole derivatives have shown promise as anticancer agents by inhibiting specific pathways involved in tumor growth. Further investigation into the mechanisms of action for this compound could reveal its potential as an anticancer drug.

Case Studies and Research Insights

Several studies have documented the synthesis and evaluation of related triazole compounds:

  • Antimicrobial Screening : In one study, various triazoles were screened for their antibacterial and antifungal activities using agar diffusion methods. Compounds with higher hydrophobic character showed enhanced membrane permeability leading to increased antimicrobial efficacy .
  • In Silico Studies : Computational studies have been employed to predict the binding affinity of these compounds to target enzymes involved in microbial resistance mechanisms. Such studies provide insights into optimizing chemical structures for better activity .

Mechanism of Action

The mechanism of action of 4-Benzyl-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in cellular processes such as DNA replication and protein synthesis.

    Pathways Involved: It interferes with the metabolic pathways of microorganisms, leading to their inhibition or death. In cancer cells, it induces apoptosis through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Benzyl-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol
  • 4-Benzyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol
  • 4-Benzyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol

Uniqueness

4-Benzyl-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the naphthalen-1-yloxy methyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and ability to interact with hydrophobic regions of biological membranes, making it more effective in certain applications compared to its analogs.

Biological Activity

4-Benzyl-5-(naphthalen-1-yloxymethyl)-4H-[1,2,4]triazole-3-thiol is a compound of interest in medicinal chemistry due to its diverse biological activities, particularly in cancer research and enzyme inhibition. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The compound can be synthesized through a multi-step process that includes the formation of the triazole ring followed by thiol substitution.

Anticancer Properties

Research has demonstrated that derivatives of 1,2,4-triazoles exhibit significant anticancer activity. A study evaluated various triazole derivatives against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. The results indicated that compounds with the triazole scaffold showed enhanced cytotoxicity against these cancer cell lines, with particular emphasis on melanoma cells which exhibited the highest sensitivity to treatment .

Table 1: Cytotoxicity of Triazole Derivatives

Compound IDCell LineIC50 (μM)Selectivity Index
4IGR395.0High
7MDA-MB-23110.0Moderate
8Panc-115.0Low

Enzyme Inhibition

The compound has also shown promise as an enzyme inhibitor. Triazole derivatives are known to inhibit various enzymes such as aromatase and carbonic anhydrase. These enzymes play crucial roles in cancer progression and metabolic pathways . The presence of the thiol group in the triazole structure enhances its ability to form hydrogen bonds with enzyme active sites, leading to increased inhibitory activity.

Table 2: Enzyme Inhibition Potency

EnzymeCompound IDInhibition (%) at 10 μM
Aromatase475
Carbonic Anhydrase760
Xanthine Reductase850

Study on Antimetastatic Activity

A notable study investigated the antimetastatic potential of a related triazole compound. The compound was found to inhibit cancer cell migration significantly in vitro, suggesting its potential use as an antimetastatic agent . This finding is particularly relevant for developing therapies targeting metastatic cancer.

Clinical Implications

The modulation of enzyme activities by triazole derivatives has implications for treating metabolic disorders and cancers. For instance, compounds that inhibit 11β-hydroxysteroid dehydrogenase type 1 have been proposed for managing conditions like metabolic syndrome . This highlights the versatility of triazole compounds in therapeutic applications beyond oncology.

Properties

Molecular Formula

C20H17N3OS

Molecular Weight

347.4 g/mol

IUPAC Name

4-benzyl-3-(naphthalen-1-yloxymethyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C20H17N3OS/c25-20-22-21-19(23(20)13-15-7-2-1-3-8-15)14-24-18-12-6-10-16-9-4-5-11-17(16)18/h1-12H,13-14H2,(H,22,25)

InChI Key

LFJWRVSQJQBNJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=NNC2=S)COC3=CC=CC4=CC=CC=C43

solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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